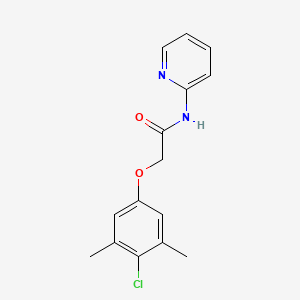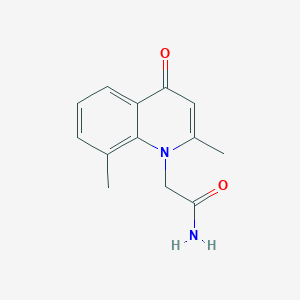![molecular formula C19H15NO3S B5704533 methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate, also known as BRD3308, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiophene carboxylate family and has been shown to have various biochemical and physiological effects. In
作用机制
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in regulating gene expression. BRD4 binds to acetylated lysine residues on histones, which are proteins that help package DNA into chromosomes. This binding allows BRD4 to recruit other proteins to the site and regulate gene expression. methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate inhibits this activity by binding to the bromodomain of BRD4 and preventing it from binding to acetylated lysine residues.
Biochemical and Physiological Effects:
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Inhibition of BRD4 activity can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. In cancer cells, inhibition of BRD4 has been shown to lead to cell cycle arrest and apoptosis. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins in the cell. However, one limitation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the potential side effects of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate and its long-term effects on cellular processes.
未来方向
There are several future directions for research on methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is its potential applications in cancer treatment. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical models, and further research is needed to determine its efficacy in human clinical trials. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate could be used as a tool to better understand the role of BRD4 in cellular processes and disease pathology. Finally, further research is needed to optimize the synthesis and formulation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for BRD4 and inhibition of its activity make it a promising tool for understanding cellular processes and potential therapeutic applications. However, more research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-biphenylyl isocyanate in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) analysis.
科学研究应用
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of cancer, inflammation, and other diseases.
属性
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-16(11-12-24-17)20-18(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGINTNMHKJHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(biphenyl-4-ylcarbonyl)amino]thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)



![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)


![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
